Superior hERG Safety Profile vs. NPS-2143 While Maintaining CaR Potency
The 2-benzylpyrrolidine-substituted compound (S)-3h demonstrated comparable potency as a calcium-sensing receptor (CaR) antagonist to NPS-2143, a known calcilytic compound, but exhibited reduced hERG blocking activity. This indicates an improved cardiac safety profile [1].
| Evidence Dimension | CaR antagonist potency and hERG channel blockade |
|---|---|
| Target Compound Data | Compound (S)-3h: Similar CaR antagonist potency to NPS-2143; Reduced hERG blocking activity |
| Comparator Or Baseline | NPS-2143: Known calcilytic compound with established CaR antagonism and hERG liability |
| Quantified Difference | Qualitatively comparable potency with reduced hERG blockade (quantitative hERG data not provided in abstract) |
| Conditions | In vitro calcium-sensing receptor antagonist assay; hERG patch-clamp assay |
Why This Matters
Procurement of 2-benzylpyrrolidine scaffolds enables the development of CaR-targeting compounds with potentially lower cardiotoxicity risk, a key advantage over the clinical benchmark NPS-2143.
- [1] Wu, Y., Wang, Y., Roberge, J. Y., Ma, Z., Liu, Y., Michael, L. R., Rotella, D. P., Seethala, R., Feyen, J. H., & Dickson, J. K. (2005). Discovery and structure–activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1225-1228. View Source
